DL-TYROSINE (3,3-D2)

Stable isotope procurement Racemic amino acid synthesis Chiral resolution economics

DL-Tyrosine (3,3-D2), also designated DL-4-Hydroxyphenylalanine-3,3-d2 (CAS 35693-18-6 labeled; CAS 556-03-6 unlabeled parent), is a racemic mixture of D- and L-tyrosine bearing two deuterium atoms at the β-methylene carbon (the 3,3 positions). With a molecular formula of C₉H₉D₂NO₃, a molecular weight of 183.20 Da, and a mass shift of M+2 relative to unlabeled tyrosine (181.19 Da), this compound serves as a stable isotope-labeled internal standard and metabolic tracer.

Molecular Formula
Molecular Weight 183.20
Cat. No. B1579887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-TYROSINE (3,3-D2)
Molecular Weight183.20
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Tyrosine (3,3-D2): A Racemic β-Carbon Deuterated Stable Isotope for Quantitative MS and Metabolic Tracing


DL-Tyrosine (3,3-D2), also designated DL-4-Hydroxyphenylalanine-3,3-d2 (CAS 35693-18-6 labeled; CAS 556-03-6 unlabeled parent), is a racemic mixture of D- and L-tyrosine bearing two deuterium atoms at the β-methylene carbon (the 3,3 positions). With a molecular formula of C₉H₉D₂NO₃, a molecular weight of 183.20 Da, and a mass shift of M+2 relative to unlabeled tyrosine (181.19 Da), this compound serves as a stable isotope-labeled internal standard and metabolic tracer . Commercial specifications from Cambridge Isotope Laboratories (DLM-137-PK) and CDN Isotopes (D-1611) define isotopic enrichment at 98 atom % D and chemical purity at ≥97–98%, with the product supplied as a solid stable under recommended storage conditions [1]. The racemic DL designation distinguishes this compound from the enantiopure L-Tyrosine-3,3-d2 (CAS 72963-27-0), directly impacting synthesis economics, procurement routes, and experimental design flexibility.

DL-Tyrosine (3,3-D2): Why In-Class Tyrosine Isotopologues Cannot Be Interchanged Without Experimental Consequence


Substituting DL-Tyrosine (3,3-D2) with another deuterated tyrosine isotopologue — such as L-Tyrosine-(ring-D₄) (M+4), L-Tyrosine-3-¹³C (M+1), or even L-Tyrosine-3,3-d2 (the enantiopure analog) — introduces measurable differences in positional labeling specificity, chromatographic behavior, metabolic tracking resolution, and procurement economics. The β-carbon deuteration pattern of 3,3-D2 captures the metabolic fate of the tyrosine side-chain methylene group, which ring-D₄ labeling cannot interrogate [1]. In reversed-phase LC-MS, the M+2 mass shift from two deuterium atoms produces a measurably smaller retention time offset than the M+4 shift of ring-D₄, directly affecting matrix effect compensation when used as an internal standard [2]. Furthermore, the racemic DL form eliminates the cost and synthetic complexity of chiral resolution required for enantiopure L-Tyrosine-3,3-d2, yet remains fully suitable for applications where stereochemical purity is not a controlling variable — including isotope dilution MS, dual-tracer metabolic studies, and solid-phase peptide synthesis where the racemate can be resolved enzymatically post hoc [3]. The evidence quantified below establishes that these differences are not cosmetic but operationally consequential for analytical accuracy, metabolic information content, and procurement strategy.

DL-Tyrosine (3,3-D2): Quantitative Comparative Evidence Against Closest-Labeled Analogs


Racemic DL Form vs Enantiopure L-Tyrosine-3,3-d2: Synthesis Economics and Procurement Accessibility

DL-Tyrosine-3,3-d2 (CAS 35693-18-6) is supplied as a racemic mixture requiring no chiral resolution step during synthesis. Its unlabeled parent DL-Tyrosine (CAS 556-03-6) is commercially produced at industrial scale via chemical synthesis from L-tyrosine through racemization and is available at ≥99% chemical purity from multiple global suppliers . In contrast, L-Tyrosine-3,3-d2 (CAS 72963-27-0, Sigma-Aldrich 489840) is produced by stereospecific synthesis or enzymatic resolution of the racemate — a documented procedure in which DL-Tyr-d₄ (isotopic purity ~60%) was resolved enzymatically to yield L-Tyr-d₂ [1]. The commercial L-enantiomer carries an optical rotation specification of [α]²⁵/D -12.0° (c = 1 in 1 M HCl), reflecting the added quality-control burden of chiral purity . The DL form is available with isotopic enrichment spanning 5% to 99% across vendors, enabling cost-optimized procurement for applications that tolerate the racemate .

Stable isotope procurement Racemic amino acid synthesis Chiral resolution economics

β-Carbon (3,3) Deuteration vs Aromatic Ring-D₄ Deuteration: Position-Specific Metabolic Information Content

The 3,3-D₂ labeling places deuterium exclusively at the β-methylene carbon (CD₂) of the tyrosine side chain, while ring-D₄ labeling (e.g., L-Tyrosine-(phenyl-d₄), Sigma-Aldrich 661503) places four deuterium atoms at aromatic positions 2,3,5,6 . In a direct comparative biosynthetic study (Philmus et al., 2015), three tyrosine isotopologues — unlabeled tyrosine, D₇-tyrosine, and 3,3-D₂-tyrosine — were individually incubated with the CofH/CofG enzyme system, and deuterium incorporation into the product 5′-deoxyadenosine ([M+H]⁺ = 252.1 Da) was monitored at the 253.1 Da peak. The 3,3-D₂-tyrosine produced a distinct relative peak height pattern at 253.1 Da compared to both D₇-tyrosine and unlabeled tyrosine, demonstrating that the β-deuterium atoms trace a different metabolic route than ring deuterium atoms [1]. Figure 3 of that study quantifies these differences as percentage relative peak heights above the 252.1 Da monoisotopic peak.

Metabolic flux analysis Deuterium tracing Biosynthetic pathway elucidation

Dual-Tracer Compatibility: (3,3-²H₂)Tyrosine Co-Administered with (1-¹³C)Tyrosine or (1-¹³C)Phenylalanine in Human Metabolic Studies

The 3,3-D₂ labeling pattern has been validated in multiple published human metabolic tracer protocols employing dual-isotope designs. Basile-Filho et al. (1997) conducted continuous 24-hour oral-tracer studies in healthy adults using L-[1-¹³C]phenylalanine and L-[3,3-²H₂]tyrosine simultaneously, with the distinct M+1 (¹³C) and M+2 (²H₂) mass shifts enabling independent quantification of both tracer enrichments from a single biological sample [1]. The same approach was extended to intravenous and oral tracer protocols at tyrosine-free phenylalanine intakes [2]. At the analytical level, Vogt et al. (1993) demonstrated that (1-¹³C)- and (3,3-²H₂)tyrosine tracers mixed across the full mole fraction range (0 to 1) produce a linear relationship between normalized mass spectrometer signals and tracer mole fraction, with a coefficient of variation smaller than 5% for tracer mole fraction determination, and that measurement across seven isotopomer channels rather than three does not reduce precision [3]. This analytical robustness distinguishes the 3,3-D₂/¹³C dual-tracer pair from alternative combinations where mass spectral overlap would confound deconvolution.

Human amino acid requirement Dual stable isotope tracer Whole-body protein metabolism

β-Position Deuterium Label Stability Under Solid-Phase Peptide Synthesis Conditions vs α-Position Label Liability

The stability of deuterium labels during multi-step organic synthesis is a critical procurement criterion that differs by labeling position. In a definitive synthesis study documented in the IAEA INIS repository, tyrosine derivatives specifically deuterated at the α-carbon ([α-²H₁]tyrosine) and at both α and β carbons ([α,β,β-²H₃]tyrosine) were synthesized in high yield, resolved enzymatically into enantiomers, and converted to N-tert-butyloxycarbonyl (N-t-Boc) derivatives — a standard protecting group strategy in solid-phase peptide synthesis (SPPS) [1]. The deuterium labels at both α and β positions were explicitly demonstrated not to exchange under the conditions of N-t-Boc protection, SPPS elongation, and final deprotection. These protected, specifically deuterated tyrosine derivatives were then successfully incorporated into [8-arginine]vasopressin via SPPS, yielding specifically deuterated peptide hormone analogs [2]. In contrast, the Tokuhisa et al. (1980) study showed that ring-deuterated DL-Tyr-d₄ undergoes partial deuterium loss during acid hydrolysis of proteins, with protein-bound Tyr-d₄ being determined as Tyr-d₂ after hydrolysis — a ∼50% loss of deuterium label from ring positions under hydrolytic conditions [3].

Deuterated peptide synthesis Isotopic label integrity Solid-phase peptide chemistry

M+2 Mass Shift with Two Deuterium Atoms vs M+4 (Ring-D₄): Reduced Deuterium-Induced Chromatographic Retention Time Shift

Deuterium-labeled internal standards (IS) can exhibit small but measurable reversed-phase LC retention time shifts relative to the unlabeled analyte, compromising their ability to fully compensate for matrix effects in ESI-LC-MS/MS [1]. The magnitude of this shift correlates with the number of deuterium atoms: a comprehensive review by Stokvis et al. (2005) documented that deuterium-labeled IS may show different retention times or recoveries than the analyte, and that ¹³C/¹⁵N-labeled IS are preferred when deuterium-induced retention time shifts become analytically significant [2]. DL-Tyrosine-3,3-D₂ contains only two deuterium atoms (both at the aliphatic β-carbon), producing an M+2 shift, whereas L-Tyrosine-(ring-D₄) (Sigma 661503) contains four deuterium atoms on the aromatic ring producing an M+4 shift . The M+2 isotopologue is expected to exhibit a smaller reversed-phase retention time offset (ΔtR) than the M+4 isotopologue, improving co-elution with unlabeled tyrosine and enhancing matrix effect compensation in quantitative LC-MS/MS assays. The isotope dilution LC-MS/MS reference method for serum tyrosine reported by Kato et al. (2007), using a labeled tyrosine IS (M+6), achieved an expanded uncertainty of only 0.95% at the 95% confidence level, demonstrating the precision achievable with properly matched isotopologue IS [3].

LC-MS/MS internal standardization Deuterium isotope effect Matrix effect compensation

DL-Tyrosine (3,3-D2): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Isotope Dilution LC-MS/MS Quantification of Tyrosine in Complex Biological Matrices

DL-Tyrosine-3,3-D₂ (M+2, 98 atom % D) serves as an optimal internal standard for quantitative LC-MS/MS determination of tyrosine in serum, plasma, urine, and tissue homogenates. The M+2 mass shift provides sufficient separation from the unlabeled analyte (M) to avoid natural-abundance ¹³C interference, while the two-deuterium labeling minimizes chromatographic retention time offset that can compromise matrix effect compensation [1]. The isotope dilution reference method validated by Kato et al. (2007) achieved an expanded uncertainty of 0.95% for serum tyrosine using this approach, demonstrating fitness for clinical reference measurement service and matrix reference material value assignment [2]. For high-throughput bioanalytical laboratories, the racemic DL form reduces procurement cost versus the enantiopure L form without affecting quantification accuracy, since MS detection does not discriminate between enantiomers .

Dual-Isotope Human Metabolic Tracer Studies for Amino Acid Requirement Determination

The 3,3-D₂ labeling pattern enables simultaneous administration of (3,3-²H₂)tyrosine with (1-¹³C)phenylalanine or (1-¹³C)tyrosine in human in vivo metabolic studies. The resolved M+1 (¹³C) and M+2 (²H₂) mass shifts permit independent quantification of both tracer enrichments without isotopic cross-talk [1]. This dual-tracer design has been validated in 24-hour continuous oral and intravenous tracer protocols in adult humans for determining aromatic amino acid requirements, with tracer mole fraction precision better than 5% CV [2]. The racemic DL form of the labeled tyrosine can be utilized for such studies because only the L-enantiomer is metabolically active in humans, while the D-enantiomer is largely excreted unchanged and does not interfere with flux calculations .

Solid-Phase Peptide Synthesis of Specifically Deuterated Peptide Hormones and Protein Fragments

DL-Tyrosine-3,3-D₂ is a suitable building block for Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) when β-carbon-deuterated tyrosine residues are required in the target peptide. The IAEA-documented synthesis pathway confirms that β-deuterium labels survive N-t-Boc protection, SPPS elongation cycles (coupling, washing, deprotection), and final peptide cleavage without measurable exchange [1]. The racemic DL starting material can be incorporated directly; if enantiopure peptide is required, the labeled amino acid can be enzymatically resolved prior to SPPS, or the racemic peptide can be separated chromatographically — a strategy successfully demonstrated for [8-arginine]vasopressin diastereomer separation [2]. This application supports structural biology (NMR), hydrogen-deuterium exchange mass spectrometry (HDX-MS), and stable isotope-labeled peptide internal standard production.

Position-Specific Metabolic Flux Analysis of Tyrosine β-Carbon Fate in Enzymatic and Cellular Systems

The β-carbon (3,3) deuteration pattern specifically labels the methylene group that undergoes enzymatic transformation in reactions catalyzed by tyrosine phenol-lyase, tyrosine aminotransferase, and 4-hydroxyphenylpyruvate dioxygenase. Unlike ring-D₄-tyrosine, which tracks aromatic ring metabolism, the 3,3-D₂ label reports exclusively on β-carbon fate — including β-elimination, β-hydroxylation, and side-chain cleavage reactions [1]. The Philmus et al. (2015) study demonstrated this positional specificity: 3,3-D₂-tyrosine produced a deuterium incorporation pattern into 5′-deoxyadenosine distinct from D₇-tyrosine, confirming that the β-deuterium atoms trace a unique metabolic route [2]. For researchers studying tyrosine catabolic pathways, inherited metabolic disorders (tyrosinemia types I-III), or engineering microbial tyrosine-producing strains, the 3,3-D₂ isotopologue provides metabolic information inaccessible with ring-labeled or uniformly labeled alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-TYROSINE (3,3-D2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.